tert-butyl 2-(cyclobutanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-(cyclobutanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of tert-butyl 2-(cyclobutanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the thiazolo[5,4-c]pyridine core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the cyclobutanecarboxamido group: This can be achieved through an amide coupling reaction using cyclobutanecarboxylic acid and an appropriate amine.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 2-(cyclobutanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(cyclobutanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclobutanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl 2-(cyclobutanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: This compound has a cyclopropane ring instead of a cyclobutane ring, which may affect its chemical and biological properties.
tert-Butyl 2-(cyclopentanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: This compound has a cyclopentane ring, which may also influence its reactivity and interactions.
Properties
IUPAC Name |
tert-butyl 2-(cyclobutanecarbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-16(2,3)22-15(21)19-8-7-11-12(9-19)23-14(17-11)18-13(20)10-5-4-6-10/h10H,4-9H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIIBGDYWJOTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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